3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol
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Overview
Description
3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is a chemical compound characterized by its unique molecular structure, which includes a benzodioxole ring and a diol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Hydroxylation of 7-Methoxy-1,3-benzodioxol-5-yl derivatives:
Reduction of corresponding ketones or aldehydes: This method involves reducing the carbonyl group to a hydroxyl group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, specific reaction conditions (temperature, pressure), and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Converting the diol to corresponding carbonyl compounds.
Reduction: Further reducing any carbonyl groups present.
Substitution: Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2,3-Dihydrobenzofuran-5-yl)propane-1,2-diol
3-(2,3-Dihydrobenzodioxol-5-yl)propane-1,2-diol
3-(7-Methoxy-1,3-benzodioxol-5-yl)acrylic acid
Uniqueness: 3-(7-Methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol is unique due to its specific structural features, such as the presence of the methoxy group and the diol functionality
Properties
IUPAC Name |
3-(7-methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-9-3-7(2-8(13)5-12)4-10-11(9)16-6-15-10/h3-4,8,12-13H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWESBQDPCBCYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568620 |
Source
|
Record name | 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54306-09-1 |
Source
|
Record name | 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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